5-Cyanobenzo[d]thiazole-2-carboxylic acid
CAS No.: 2231676-66-5
Cat. No.: VC3180291
Molecular Formula: C9H4N2O2S
Molecular Weight: 204.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2231676-66-5 |
|---|---|
| Molecular Formula | C9H4N2O2S |
| Molecular Weight | 204.21 g/mol |
| IUPAC Name | 5-cyano-1,3-benzothiazole-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H4N2O2S/c10-4-5-1-2-7-6(3-5)11-8(14-7)9(12)13/h1-3H,(H,12,13) |
| Standard InChI Key | SINKYMYEUNZXPG-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C#N)N=C(S2)C(=O)O |
| Canonical SMILES | C1=CC2=C(C=C1C#N)N=C(S2)C(=O)O |
Introduction
Chemical Identity and Physical Properties
5-Cyanobenzo[d]thiazole-2-carboxylic acid belongs to the class of heterocyclic compounds containing a thiazole ring system. The thiazole component consists of a five-membered ring containing both sulfur and nitrogen atoms, which is fused with a benzene ring to form the benzothiazole scaffold. This core structure is further functionalized with a cyano group at the 5-position and a carboxylic acid group at the 2-position, creating a molecule with interesting chemical reactivity and potential biological activity.
The compound is formally identified by the CAS Registry Number 2231676-66-5 and has the IUPAC name 5-cyano-1,3-benzothiazole-2-carboxylic acid. Its molecular formula is C9H4N2O2S, corresponding to a molecular weight of 204.21 g/mol. The presence of both the cyano and carboxylic acid functional groups confers specific chemical properties to this compound, including potential hydrogen bonding capabilities through the carboxylic acid moiety and electronic effects from the electron-withdrawing cyano group.
The structural uniqueness of 5-Cyanobenzo[d]thiazole-2-carboxylic acid can be further understood through its chemical identifiers, which facilitate its recognition in chemical databases and literature searches:
Table 1.1: Chemical Identifiers of 5-Cyanobenzo[d]thiazole-2-carboxylic acid
| Parameter | Value |
|---|---|
| CAS Number | 2231676-66-5 |
| IUPAC Name | 5-cyano-1,3-benzothiazole-2-carboxylic acid |
| Molecular Formula | C9H4N2O2S |
| Molecular Weight | 204.21 g/mol |
| Standard InChI | InChI=1S/C9H4N2O2S/c10-4-5-1-2-7-6(3-5)11-8(14-7)9(12)13/h1-3H,(H,12,13) |
| Standard InChIKey | SINKYMYEUNZXPG-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C#N)N=C(S2)C(=O)O |
| PubChem Compound ID | 137347071 |
Structural Characteristics and Molecular Features
The molecular structure of 5-Cyanobenzo[d]thiazole-2-carboxylic acid exhibits several notable features that contribute to its chemical behavior and potential biological activity. The benzothiazole core consists of a benzene ring fused to a thiazole ring, creating a rigid, planar heterocyclic system. This planar structure may enable the molecule to interact with biological targets through π-stacking interactions with aromatic amino acid residues in proteins.
The compound possesses two key functional groups that significantly influence its chemical properties. The cyano group (-C≡N) at position 5 of the benzene ring is strongly electron-withdrawing, which affects the electron density distribution throughout the molecule. This electronic effect can enhance the reactivity of certain positions within the molecule and influence its interactions with biological targets. The carboxylic acid group (-COOH) at position 2 of the thiazole ring provides acidity and hydrogen bonding capabilities, potentially enabling specific interactions with biological receptors or serving as a site for further derivatization.
Structural Comparison with Related Compounds
To better understand the unique properties of 5-Cyanobenzo[d]thiazole-2-carboxylic acid, it is informative to compare it with structurally related compounds. One such analog is 5-Bromothiazole-2-carboxylic acid, which shares the thiazole-carboxylic acid motif but lacks the fused benzene ring and has a bromo substituent instead of a cyano group .
Table 2.1: Structural Comparison of 5-Cyanobenzo[d]thiazole-2-carboxylic acid with Related Compounds
| Compound | Structure Features | Molecular Formula | Molecular Weight | Distinctive Properties |
|---|---|---|---|---|
| 5-Cyanobenzo[d]thiazole-2-carboxylic acid | Benzothiazole core with cyano and carboxylic acid groups | C9H4N2O2S | 204.21 g/mol | Electron-withdrawing cyano group; potential antimicrobial activity |
| 5-Bromothiazole-2-carboxylic acid | Thiazole core with bromo and carboxylic acid groups | C4H2BrNO2S | 207.90 g/mol | Halogenated thiazole; used as a building block in synthesis |
| 5-Bromo-4-methylthiazole-2-carboxylic acid | Methylated thiazole core with bromo and carboxylic acid groups | C5H4BrNO2S | 221.93 g/mol | Additional methyl group affects electronic properties |
| 4,5-Dibromothiazole-2-carboxylic acid | Thiazole core with two bromo groups and carboxylic acid | C4HBr2NO2S | 286.80 g/mol | Increased halogen content; different reactivity profile |
This comparison highlights how subtle structural variations can potentially lead to significant differences in reactivity, physical properties, and biological activities among these related compounds .
| Step | Reagents | Conditions | Expected Intermediates |
|---|---|---|---|
| 1 | 2-Aminobenzonitrile, CS2, Base | Room temperature, 2-4 hours | 2-Mercapto-5-cyanobenzothiazole |
| 2 | Oxidizing agent (e.g., H2O2, KMnO4) | Controlled temperature, aqueous medium | 5-Cyanobenzo[d]thiazole-2-sulfonic acid |
| 3 | Strong oxidizing conditions | Elevated temperature, possibly under pressure | 5-Cyanobenzo[d]thiazole-2-carboxylic acid |
Alternative approaches might involve starting with a pre-formed benzothiazole-2-carboxylic acid and introducing the cyano group through directed metalation followed by reaction with an appropriate cyanating agent. These synthetic strategies would need to be optimized based on factors such as yield, purity, scalability, and sustainability.
| Activity Type | Evidence Base | Potential Mechanisms | Research Status |
|---|---|---|---|
| Antimicrobial | Preliminary studies on related benzothiazole derivatives | Inhibition of essential bacterial enzymes; disruption of cell wall synthesis | Early research phase |
| Anticancer | Related thiazole derivatives show antiproliferative effects | Potential kinase inhibition; interference with cell division | Hypothetical, requires investigation |
| Anti-inflammatory | Limited evidence from structurally similar compounds | Modulation of inflammatory signaling pathways | Conceptual, needs experimental validation |
| Enzyme Inhibition | Thiazole carboxylic acids can act as enzyme inhibitors | Competitive binding to active sites | Requires specific enzyme assays |
While these potential applications are promising, it is important to note that comprehensive biological evaluation studies specifically focused on 5-Cyanobenzo[d]thiazole-2-carboxylic acid are currently limited, highlighting an opportunity for further research in this area.
Analytical Characterization Methods
The accurate identification and characterization of 5-Cyanobenzo[d]thiazole-2-carboxylic acid are essential for research applications. Several analytical techniques can be employed for this purpose, ensuring the purity and structural confirmation of the compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural features of 5-Cyanobenzo[d]thiazole-2-carboxylic acid. Proton (1H) NMR would show characteristic signals for the aromatic protons on the benzene ring, while Carbon-13 (13C) NMR would reveal the distinctive carbon signals, including those for the cyano and carboxylic acid carbons.
Infrared (IR) spectroscopy can confirm the presence of key functional groups, with characteristic absorption bands for the carboxylic acid (approximately 1700-1725 cm-1 for C=O stretching and broad O-H stretching at 2500-3300 cm-1) and cyano group (approximately 2200-2260 cm-1).
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable techniques for assessing the purity of 5-Cyanobenzo[d]thiazole-2-carboxylic acid and confirming its molecular weight. These methods can also be used to monitor synthetic reactions and purification processes .
Mass Spectrometry
Mass spectrometry provides definitive confirmation of the molecular formula through accurate mass measurement, with an expected [M+H]+ peak at m/z 205.01 for 5-Cyanobenzo[d]thiazole-2-carboxylic acid. Fragmentation patterns can provide additional structural information and serve as a fingerprint for compound identification.
Table 5.1: Key Analytical Parameters for 5-Cyanobenzo[d]thiazole-2-carboxylic acid Characterization
| Analytical Technique | Expected Results | Significance |
|---|---|---|
| 1H NMR | Signals for aromatic protons (δ 7.5-8.5 ppm) | Confirms aromatic ring structure |
| 13C NMR | Signals for cyano carbon (~110-120 ppm) and carboxylic carbon (~160-170 ppm) | Verifies presence of key functional groups |
| IR Spectroscopy | Bands at ~2220 cm-1 (C≡N) and ~1700 cm-1 (C=O) | Confirms functional group identity |
| Mass Spectrometry | [M+H]+ peak at m/z 205.01 | Confirms molecular formula |
| HPLC | Retention time dependent on method | Assesses purity and can be used for quantification |
| Elemental Analysis | C: 52.94%, H: 1.97%, N: 13.72%, O: 15.67%, S: 15.70% | Confirms elemental composition |
These analytical methods collectively provide comprehensive characterization of 5-Cyanobenzo[d]thiazole-2-carboxylic acid, ensuring its identity and purity for research applications.
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